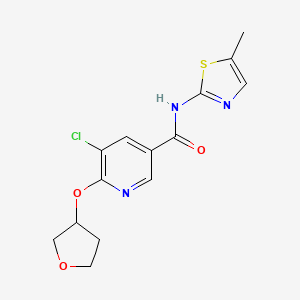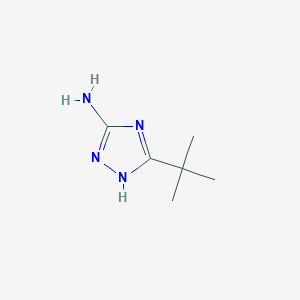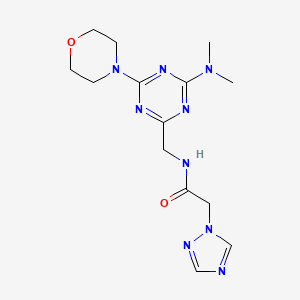
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several biochemical and physiological effects, including the inhibition of inflammatory mediators, the suppression of cancer cell growth and proliferation, and the induction of cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential therapeutic value in treating inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including further studies on its mechanism of action, as well as its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, future research may focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability for use in experimental settings.
Synthesemethoden
The synthesis of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 5-chloro-2-aminonicotinonitrile with 5-methylthiazole-2-carboxylic acid, followed by the addition of tetrahydrofuran-3-ol and subsequent purification steps. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, studies have shown that this compound may have anticancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-5-17-14(22-8)18-12(19)9-4-11(15)13(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURUDBWCHHYLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)
![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)





![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)